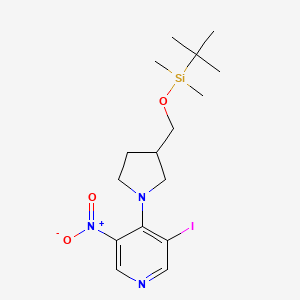

3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s appearance and any notable physical characteristics.

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process includes the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products of these reactions.Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability.Applications De Recherche Scientifique

Physicochemical Properties and Antibacterial Activity

Research on S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, which are closely related to the compound , has revealed their significant physicochemical properties. These compounds, synthesized through a nucleophilic substitution mechanism, have demonstrated notable antibacterial activity against various microorganism families. Their efficacy in combating multi-resistant strains of microorganisms suggests potential applications in developing new antibiotics or antimicrobial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Electron-Releasing Power in Chemical Reactions

A study on the kinetics of reactions involving bromo-N-methyl-tetrazoles and -triazoles, including compounds structurally similar to 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, has highlighted the importance of electron-releasing and electron-attracting powers in such molecules. This aspect is crucial in understanding the reactivity and stability of these compounds in various chemical processes (Journal of The Chemical Society B: Physical Organic, 1967).

Predicted Biological Activity and Chemical Structure

A detailed analysis of the relationship between the predicted biological activity and the chemical structure of certain S-derivatives of 1,2,4-triazoles, akin to the compound , has been conducted. This research indicates that these derivatives can exhibit a range of activities, including antioxidant, antihypoxic, antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities. The study emphasizes the role of these compounds in the development of new pharmacological agents (Current issues in pharmacy and medicine: science and practice, 2021).

Synthesis and Antibacterial Activity of Triazole Derivatives

Triazole derivatives, including those related to 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against various bacterial strains, further emphasizing their potential in antimicrobial therapy and drug development (Chinese Journal of Chemistry, 2010).

Safety And Hazards

This involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage.

Orientations Futures

This would involve speculating on potential future research directions. This could include potential applications of the compound, modifications that could be made to the compound to improve its properties, or further studies to better understand its properties or mechanism of action.

Please note that without specific information on “3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole”, this is a general outline and may not apply to this specific compound. For a comprehensive analysis of a specific compound, consulting scientific literature or conducting experimental studies would be necessary.

Propriétés

IUPAC Name |

3-bromo-5-(oxolan-2-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h4H,1-3H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLBRKSEJCGPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)

![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)

![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)

![2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride](/img/structure/B1439733.png)

![2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439734.png)

![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)

![2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1439742.png)